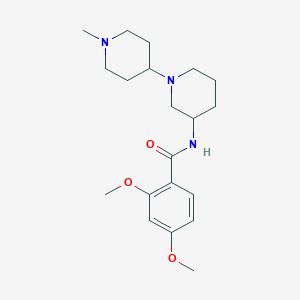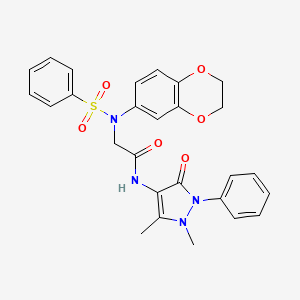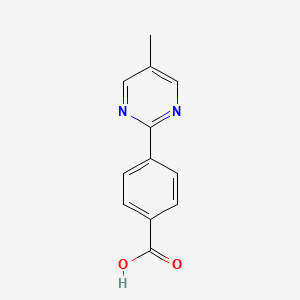![molecular formula C14H14N4OS B6050498 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B6050498.png)
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one is a complex organic compound that features a benzimidazole moiety linked to a dimethylpyrimidinone structure via a sulfanyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one typically involves the following steps:
Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Linking via Sulfanyl Bridge: The benzimidazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of Dimethylpyrimidinone: The final step involves the cyclization of the intermediate with appropriate reagents to form the dimethylpyrimidinone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole or pyrimidinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfanyl and pyrimidinone groups may also contribute to the compound’s overall biological activity by interacting with other molecular pathways.
類似化合物との比較
Similar Compounds
- 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]benzaldehyde
- 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethylbenzimidazole
- 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]pyridine
Uniqueness
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one is unique due to the presence of both benzimidazole and dimethylpyrimidinone moieties linked by a sulfanyl bridge. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-9(2)15-14(18-13(8)19)20-7-12-16-10-5-3-4-6-11(10)17-12/h3-6H,7H2,1-2H3,(H,16,17)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVATGILLXOJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dichlorophenyl)-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6050422.png)


![N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6050446.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6050462.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![(4-Methylphenyl){4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B6050480.png)


![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6050505.png)
![Furan-2-yl-[4-(5-pyrrolidin-2-ylthiophene-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6050512.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-(methylthio)benzamide](/img/structure/B6050519.png)
![1-[2-[(Cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6050524.png)
